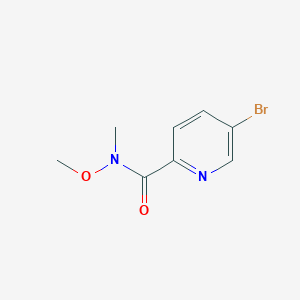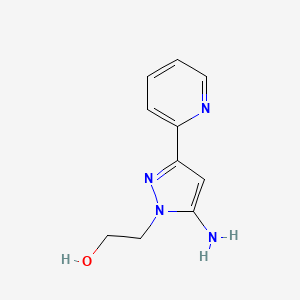![molecular formula C9H11N3O B1529329 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile CAS No. 1341051-97-5](/img/structure/B1529329.png)
4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile
Übersicht
Beschreibung
4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile is a chemical compound with the CAS Number: 1341051-97-5 . It has a molecular weight of 177.21 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 4-[(2-hydroxyethyl)(methyl)amino]-2-pyridinecarbonitrile . The InChI code is 1S/C9H11N3O/c1-12(4-5-13)9-2-3-11-8(6-9)7-10/h2-3,6,13H,4-5H2,1H3 .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 177.21 .Wissenschaftliche Forschungsanwendungen
Novel Synthesis Methods
Researchers have developed innovative synthesis methods for pyridine derivatives, including 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile, which are crucial in medicinal chemistry and material science. For instance, a one-pot, three-component reaction leveraging magnetic nano Fe3O4 particles as catalysts under solvent-free conditions has been reported for synthesizing pyrimidine-5-carbonitrile derivatives with potential antibacterial properties (Rostamizadeh et al., 2013). Similarly, structural analysis through X-ray crystallography of synthesized pyridine derivatives illuminates their potential in drug design and material applications (Ganapathy et al., 2015).
Antimicrobial and Antibacterial Activity
Pyridine derivatives synthesized from 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile exhibit significant antimicrobial and antibacterial activities. A study synthesizing 4-pyrrolidin-3-cyanopyridine derivatives demonstrated their efficacy against a wide range of aerobic and anaerobic bacteria (Bogdanowicz et al., 2013).
Corrosion Inhibition
The application extends to corrosion science, where pyridine derivatives are studied for their efficacy as corrosion inhibitors for metals. Research on the adsorption and corrosion inhibition effects of certain pyridine derivatives on mild steel in hydrochloric acid environments provides insights into their protective capabilities, potentially leading to applications in industrial metal preservation (Ansari et al., 2015).
Organic Light Emitting Diodes (OLEDs) and Fluorescence
Pyridine derivatives synthesized from compounds like 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile are explored for their potential in OLED technologies and fluorescence studies. The synthesis and structural analysis of such compounds reveal their optical properties, which could be harnessed in the development of novel OLED materials and fluorescent markers for biomedical research (Cetina et al., 2010).
Anticancer Properties
Notably, some synthesized pyridine derivatives exhibit promising anticancer properties. Through various chemical reactions and synthesis processes, researchers have developed compounds with the ability to induce cell cycle arrest and apoptosis in cancer cells, demonstrating their potential as therapeutic agents in oncology (El-Agrody et al., 2020).
Eigenschaften
IUPAC Name |
4-[2-hydroxyethyl(methyl)amino]pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-12(4-5-13)9-2-3-11-8(6-9)7-10/h2-3,6,13H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIKPVJYUFGCGAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=CC(=NC=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



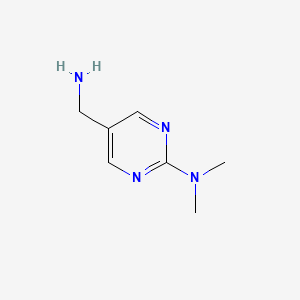
![3-amino-N-{2-[(2-methoxyethyl)(methyl)amino]ethyl}benzene-1-sulfonamide](/img/structure/B1529247.png)
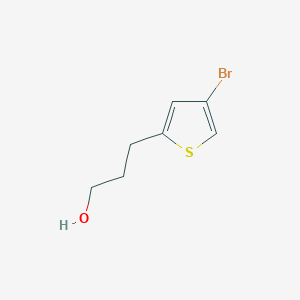

![3-[(2-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1529255.png)
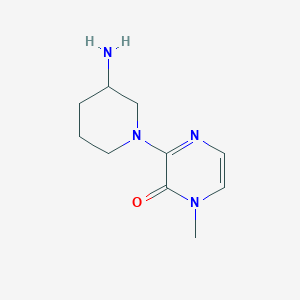


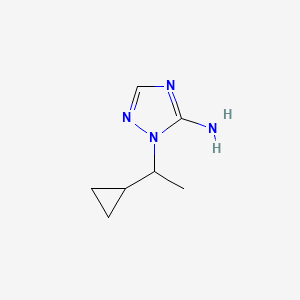
![2-[4-(Propan-2-yloxy)phenyl]cyclopentan-1-amine](/img/structure/B1529264.png)
